Bis(3,5-dibromosalicyl)adipate is a synthetic compound derived from 3,5-dibromosalicylic acid and adipic acid. It is primarily known for its role as a cross-linking agent in biochemistry, particularly in the stabilization of hemoglobin. This compound has garnered attention due to its potential applications in medical and biochemical fields, especially concerning oxygen transport and stabilization of protein structures.
The synthesis of bis(3,5-dibromosalicyl)adipate typically involves the reaction of 3,5-dibromosalicylic acid with adipic acid in the presence of appropriate reagents. This compound can be found in various scientific literature and patents that detail its synthesis and applications in hemoglobin modification and stabilization .
Bis(3,5-dibromosalicyl)adipate is classified as a cross-linking agent and a chemical modifier. Its primary use is in the modification of proteins, particularly hemoglobin, to enhance their stability and functionality.
The synthesis of bis(3,5-dibromosalicyl)adipate can be achieved through several methods, with the most common involving the reaction of 3,5-dibromosalicylic acid with adipic acid under controlled conditions.
The technical details of the synthesis often involve:
The molecular structure of bis(3,5-dibromosalicyl)adipate features two 3,5-dibromosalicylic acid moieties linked by an adipate chain. The structure can be represented as follows:
This formula indicates the presence of four bromine atoms and multiple hydroxyl groups contributing to its chemical properties.
Key structural data includes:
Bis(3,5-dibromosalicyl)adipate participates in various chemical reactions, primarily involving cross-linking with proteins.
The reaction mechanism typically involves nucleophilic attack by the hydroxyl groups on the ester bonds of hemoglobin or other proteins, leading to intramolecular cross-links that stabilize the protein structure .
The mechanism by which bis(3,5-dibromosalicyl)adipate enhances hemoglobin stability involves:
Research indicates that cross-linked hemoglobin exhibits improved pharmacokinetic properties compared to unmodified forms . Specifically:
Relevant data from studies show that bis(3,5-dibromosalicyl)adipate retains structural integrity even when subjected to thermal stress .
Bis(3,5-dibromosalicyl)adipate finds significant applications in scientific research and medicine:
Bis(3,5-dibromosalicyl)adipate (IUPAC name: 3,5-dibromo-2-[6-(2,4-dibromo-6-carboxyphenoxy)-6-oxohexanoyl]oxybenzoic acid) is a synthetic diester compound derived from two 3,5-dibromosalicylic acid moieties linked by an adipic acid spacer. Its molecular formula is C₂₀H₁₄Br₄O₈, with a molecular weight of 671.87 g/mol. The structure features two aromatic rings, each substituted with bromine atoms at the 3- and 5-positions and a carboxylic acid group at the 1-position. These rings are connected via ester bonds to the 1- and 6-positions of a linear six-carbon adipate chain. The compound is identified by CAS number 71337-53-6 and PubChem CID 4603928. Its isomeric SMILES notation (C1=C(C=C(C(=C1C(=O)O)OC(=O)CCCCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br
) explicitly defines the symmetric connectivity and bromine substitution pattern [4].
Table 1: Key Chemical Identifiers of Bis(3,5-dibromosalicyl)adipate
Property | Value |
---|---|
IUPAC Name | 3,5-dibromo-2-[6-(2,4-dibromo-6-carboxyphenoxy)-6-oxohexanoyl]oxybenzoic acid |
Molecular Formula | C₂₀H₁₄Br₄O₈ |
Molecular Weight | 671.87 g/mol |
CAS Number | 71337-53-6 |
PubChem CID | 4603928 |
SMILES | C1=C(C=C(C(=C1C(=O)O)OC(=O)CCCCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br |
Bis(3,5-dibromosalicyl)adipate emerged from focused efforts in the 1980s–1990s to develop antisickling agents targeting hemoglobinopathies like sickle cell disease. Early work established that bis(3,5-dibromosalicyl)fumarate (a shorter-chain analog) could cross-link β-chain lysine residues (β82) within hemoglobin’s 2,3-diphosphoglycerate (DPG) binding site, thereby inhibiting the polymerization of deoxyhemoglobin S (HbS) [2]. However, fumarate derivatives faced limitations in cellular uptake due to rapid hydrolysis at the erythrocyte membrane. This spurred the design of analogs with modified spacer chains, including adipate (6-carbon) and mesaconate (methylated fumarate) variants. The adipate derivative’s elongated aliphatic chain was engineered to balance hydrophobicity (for membrane diffusion) and hydrolytic stability, enabling efficient intracellular delivery while retaining specificity for the hemoglobin DPG pocket [2] [9]. Its development paralleled research into cross-linked hemoglobins as potential oxygen therapeutics, where thermal and oxidative stability were critical benchmarks [3] [9].
Bis(3,5-dibromosalicyl)adipate serves as a precision tool for studying hemoglobin structure-function relationships and oxygen transport dynamics. Its primary biochemical roles include:
Hemoglobin Cross-Linking: The compound reacts preferentially with oxyhemoglobin to form covalent cross-links between lysine residues (typically β82 or α99) within the DPG binding cleft. This modification stabilizes the hemoglobin tetramer, preventing dissociation into αβ dimers—a key mechanism for extending vascular retention in oxygen carrier research [3] [9]. Unlike fumarate, the adipate spacer’s longer chain length (6 carbons vs. fumarate’s 4 carbons) allows flexible bridging between residues without steric strain, enhancing reaction efficiency [2] [8].
Antisickling Activity: By covalently modifying the DPG site, bis(3,5-dibromosalicyl)adipate allosterically stabilizes the high-affinity R-state of hemoglobin. This reduces HbS polymerization under hypoxic conditions, directly targeting the pathophysiology of sickle cell disease. Research confirms that such modifications increase deoxyhemoglobin S solubility by >10%, comparable to shorter-chain analogs like bis(3,5-dibromosalicyl)mesaconate [2] [8].
Thermal Stabilization: Hemoglobin cross-linked with dibromosalicyl adipate exhibits markedly enhanced thermal resilience. Studies show cross-linked methemoglobin denatures at 57°C in 0.9 M guanidine—16°C higher than unmodified hemoglobin. This stability arises from restricted subunit movement and prevention of unfolding intermediates, making the compound valuable for engineering hemoglobin-based oxygen carriers (HBOCs) [3].
Table 2: Functional Comparison of Dibromosalicyl Cross-Linking Agents
Property | Bis(3,5-dibromosalicyl)fumarate | Bis(3,5-dibromosalicyl)adipate |
---|---|---|
Spacer Structure | Unsaturated 4-carbon (trans) | Saturated 6-carbon |
Molecular Weight | 671.9 Da | 671.87 Da |
Key Reactivity Target | β82-Lys (DPG site) | β82-Lys or α99-Lys (DPG site) |
Thermal Stability (ΔTₘ) | +16°C vs. native Hb | +16°C vs. native Hb |
Cellular Uptake | Limited by membrane hydrolysis | Enhanced via passive diffusion |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1